molecular formula C11H12N2 B1644821 5-(1-phenylethyl)-1H-imidazole

5-(1-phenylethyl)-1H-imidazole

Cat. No.: B1644821
M. Wt: 172.23 g/mol
InChI Key: FDKDATUVJLVLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-phenylethyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a phenylethyl group at the 5-position. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-phenylethyl)-1H-imidazole typically involves the reaction of imidazole with a phenylethyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(1-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(1-phenylethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(1-phenylethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in its role as an anesthetic agent (etomidate), it binds to the GABA_A receptor, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by depressing central nervous system activity .

Comparison with Similar Compounds

Uniqueness: 5-(1-phenylethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various pharmaceutical agents and its role in central nervous system modulation set it apart from other imidazole derivatives .

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-(1-phenylethyl)-1H-imidazole

InChI

InChI=1S/C11H12N2/c1-9(11-7-12-8-13-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)

InChI Key

FDKDATUVJLVLHB-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=CN=CN2

Canonical SMILES

CC(C1=CC=CC=C1)C2=CN=CN2

Origin of Product

United States

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